(4,6-diethyl-4,8-dimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile
Description
(4,6-Diethyl-4,8-dimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile is a complex heterocyclic compound featuring a pyrroloquinoline core fused with a malononitrile moiety. This structure combines electron-deficient aromatic systems with strong electron-withdrawing groups (EWGs), such as the malononitrile unit, which likely enhances its electronic and optical properties.
Structure
3D Structure
Properties
IUPAC Name |
2-(9,11-diethyl-6,11-dimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene)propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c1-5-13-9-20(4,6-2)23-18-15(13)7-12(3)8-16(18)17(19(23)24)14(10-21)11-22/h7-9H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEROOYRXTPKXPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(N2C3=C1C=C(C=C3C(=C(C#N)C#N)C2=O)C)(C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501118718 | |
| Record name | 2-(4,6-Diethyl-4,8-dimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501118718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774561-61-4 | |
| Record name | 2-(4,6-Diethyl-4,8-dimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=774561-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4,6-Diethyl-4,8-dimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501118718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit affinity to the zinc finger domain of the hiv-1 p7 nucleocapsid protein.
Biochemical Pathways
Compounds with similar structures have been found to impact various biological properties, including anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and dna gyrase inhibitors.
Biological Activity
(4,6-Diethyl-4,8-dimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile (CAS No. 774561-61-4) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is CHNO, with a molecular weight of 317.39 g/mol. Its structure features a pyrroloquinoline framework that is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 317.39 g/mol |
| CAS Number | 774561-61-4 |
| Hazard Classification | Irritant |
Antimicrobial Activity
Research indicates that derivatives of the compound exhibit significant antimicrobial properties. A study reported minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis . The compound also demonstrated potent antibiofilm activity, outperforming traditional antibiotics such as ciprofloxacin in biofilm formation inhibition.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has been shown to inhibit cancer cell lines with IC values comparable to established chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) studies suggest that specific substitutions on the quinoline ring enhance its cytotoxic effects against cancer cells .
The mechanisms underlying the biological activities of this compound are multifaceted:
- DNA Gyrase Inhibition : The compound has been identified as a potent inhibitor of DNA gyrase, which is critical for bacterial DNA replication .
- Antifungal Activity : It also exhibits antifungal properties by disrupting fungal cell wall synthesis .
- Synergistic Effects : When combined with other antibiotics like ketoconazole and ciprofloxacin, it shows synergistic effects that lower the MICs of these drugs .
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological assays:
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several derivatives including this compound and found significant bactericidal effects against Gram-positive bacteria .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects on human cancer cell lines and reported that the compound exhibited low hemolytic activity (less than 15%) indicating a favorable safety profile .
Comparison with Similar Compounds
3-Heteraryl Substituted 2-Methyl-1,4-dihydroquinoline-4-ones
- Structure: Features a quinolin-4-one core with heteroaryl substituents at position 3.
- Key Differences: Lacks the fused pyrrolo[3,2,1-ij] system and malononitrile group, resulting in reduced electron-withdrawing capacity and conjugation. These derivatives are primarily explored as intermediates for chemical libraries rather than functional materials .
Pyrano[3,2-c]quinoline Derivatives with Malononitrile
- Structure: Combines pyrano and quinoline systems with malononitrile. Example: 11-Amino-8-oxo-9-substituted-5,6,8,9-tetrahydro-4H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-10-carbonitriles.
Tetrahydropyrrolo[3,2,1-ij]quinolin-1-ylidene-2-thioxothiazolidin-4-ones
- Structure: Substituted with thioxothiazolidinone groups instead of malononitrile.
Hexahydro-pyrrolo[1,2-a]quinolin-4-ylidene Malononitrile (3g)
- Structure: Partially saturated pyrroloquinoline core with malononitrile.
- Key Differences : Saturation reduces aromatic conjugation, likely diminishing optical properties (e.g., fluorescence) compared to the fully aromatic target compound .
Functional and Electronic Properties
| Property | Target Compound | Pyrano[3,2-c]quinoline Derivatives | Thioxothiazolidin-4-ones | Hexahydro-pyrroloquinoline (3g) |
|---|---|---|---|---|
| Electron-Withdrawing Group | Malononitrile | Malononitrile | Thioxothiazolidinone | Malononitrile |
| Conjugation Length | Extended | Moderate | Limited | Reduced (saturation) |
| Solubility | Likely low | Moderate (amine substituents) | Low (sulfur groups) | Moderate |
| Reactivity | High (EWG-driven) | Moderate | High (sulfur reactivity) | Moderate |
Limitations and Contradictions
- Data Gaps : The provided evidence lacks empirical data (e.g., spectroscopic, computational) for the target compound, necessitating extrapolation from analogs.
- Contradictions: While malononitrile generally enhances electron deficiency, its effect on pyrroloquinoline systems may vary due to steric hindrance from ethyl/methyl groups in the target compound .
Q & A
Q. What synthetic methodologies are commonly employed to prepare derivatives of this compound?
The compound is synthesized via condensation reactions between pyrroloquinoline precursors and malononitrile derivatives. Key steps include:
- Reacting hydrazinocarbothioamides with α-halocarbonyl compounds (e.g., ethyl bromoacetate) under basic conditions (NaOEt/EtOH) to form thiazolidinone or thiazole hybrids .
- Using malononitrile as an electron-deficient reagent in Knoevenagel condensations, often catalyzed by mild bases (e.g., NaOH/EtOH), to introduce cyano groups into heterocyclic scaffolds .
- Optimizing reaction parameters (solvent polarity, temperature, catalyst loading) to achieve yields >60%, as demonstrated in pyrrolo[3,2-c]quinoline syntheses .
Q. Which spectroscopic techniques are critical for structural elucidation?
Key methods include:
- ¹H/¹³C NMR : Identify shifts in aromatic protons (δ 6.86–8.76 ppm) and NH groups (δ ~11.8 ppm) to confirm electronic effects of the malononitrile moiety .
- IR Spectroscopy : Detect characteristic C≡N stretches (~2200 cm⁻¹) and carbonyl vibrations (~1670 cm⁻¹) .
- UV-Vis : Measure absorption maxima (λmax) to assess conjugation and charge-transfer properties, with comparisons to DFT-predicted values .
Q. How can computational methods predict electronic properties?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP, CAM-B3LYP) and basis sets (6-31G(d,p)) is used to:
- Calculate absorption spectra (λmax) and compare with experimental data to validate computational models .
- Analyze frontier molecular orbitals (HOMO/LUMO) to quantify electron-withdrawing effects of the malononitrile group .
Advanced Research Questions
Q. How can synthetic yields be optimized for malononitrile-containing derivatives?
Strategies include:
- Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify rate-limiting steps (e.g., nucleophilic attack on α-halocarbonyl reagents) .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reactivity of malononitrile in Knoevenagel reactions .
- Catalyst Design : Employ phase-transfer catalysts or ionic liquids to improve regioselectivity in heterocyclic ring formation .
Q. How do electronic effects of the malononitrile group influence reactivity?
The strong electron-withdrawing nature of malononitrile:
- Stabilizes charge-separated intermediates in Diels-Alder reactions, as shown by Hammett constants (σₚ ~ 1.3) .
- Enhances electrophilicity of adjacent carbonyl groups, enabling nucleophilic additions (e.g., hydrazine) to form pyrazole derivatives .
- Modifies ¹H NMR chemical shifts (upfield by ~0.3 ppm) due to conjugation with aromatic systems, validated by DFT-NMR calculations .
Q. How to resolve discrepancies between computational and experimental spectroscopic data?
Contradictions arise from approximations in exchange-correlation functionals. Solutions include:
- Testing hybrid functionals (e.g., mPW1PW91, uB97XD) to better account for exact exchange and long-range interactions .
- Incorporating solvent effects (PCM model) and vibrational corrections in UV-Vis simulations .
- Validating computational models against high-resolution rotational spectroscopy data (e.g., malononitrile’s rotational constants) .
Q. What safety protocols are essential for handling this compound?
Based on GHS classifications:
- Acute Toxicity : Use fume hoods, nitrile gloves, and closed systems to minimize inhalation (Category 4) and dermal exposure .
- Waste Disposal : Neutralize cyanide-containing byproducts (e.g., with Fe²⁺/OH⁻) before disposal .
Methodological Considerations
- Synthetic Challenges : Competing side reactions (e.g., hydrolysis of nitriles) require strict moisture control .
- Computational Validation : Cross-check DFT results with experimental λmax (e.g., B3LYP/6-31G(d,p) shows <5% error for conjugated systems) .
- Analytical Pitfalls : Overlapping NMR signals in aromatic regions necessitate 2D techniques (COSY, HSQC) for unambiguous assignments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
